molecular formula C7H6N4O B8652570 4-aminopyrido[2,3-d]pyrimidin-2(1H)-one

4-aminopyrido[2,3-d]pyrimidin-2(1H)-one

Cat. No.: B8652570
M. Wt: 162.15 g/mol
InChI Key: XLUNPDXLFJFFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-aminopyrido[2,3-d]pyrimidin-2(1H)-one is a high-value nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery . Pyrido[2,3-d]pyrimidines are recognized as privileged structures in progressive drug design due to their wide spectrum of biological activities . This compound family is extensively investigated for its potential to inhibit key therapeutic targets, including various kinases (such as tyrosine-protein kinase transforming protein Abl, cyclin-dependent kinases, and mitogen-activated protein kinases) and dihydrofolate reductase (DHFR) . Inhibitors based on this core structure have shown promise in areas including oncology, with some derivatives, like the approved drug Palbociclib, acting as potent cyclin-dependent kinase 4/6 inhibitors for breast cancer treatment . Other pyrido[2,3-d]pyrimidine derivatives have been explored as potent mTOR inhibitors (e.g., Vistusertib, AZD8055) and P38 MAPK inhibitors (e.g., Dilmapimod) for applications in cancer therapy and inflammatory diseases like rheumatoid arthritis . The 4-aminopyrido[2,3-d]pyrimidine scaffold is also a key structure in the development of new hematopoietic progenitor kinase 1 (HPK1) inhibitors for cancer immunotherapy, highlighting its relevance in modern immuno-oncology research . The compound serves as a versatile building block for the synthesis of diverse derivatives, with modern synthetic approaches utilizing efficient, solvent-free multicomponent reactions to achieve structural diversity and complexity . This product is intended for research and development use only and is not intended for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

4-amino-3H-pyrido[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C7H6N4O/c8-5-4-2-1-3-9-6(4)11-7(12)10-5/h1-3H,(H3,8,9,10,11,12)

InChI Key

XLUNPDXLFJFFIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=O)N=C2N=C1)N

Origin of Product

United States

The Enduring Significance of Nitrogen Heterocycles in Synthetic and Biological Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the realms of synthetic and medicinal chemistry. nih.govspectrabase.com Their prevalence in nature is underscored by their presence in a vast array of biologically active molecules, including alkaloids, vitamins, and nucleic acids. This natural abundance has inspired chemists to explore the synthesis and functionalization of a diverse range of nitrogen-containing ring systems.

The unique electronic properties conferred by the nitrogen atom(s) within a heterocyclic ring system allow for a wide spectrum of chemical transformations and intermolecular interactions. These interactions are pivotal in biological systems, where nitrogen heterocycles frequently engage with enzymes and receptors, modulating their function. Consequently, these scaffolds are integral to the design and discovery of new therapeutic agents and molecular probes.

The Pyrido 2,3 D Pyrimidine Scaffold: a Hub of Research Activity

The pyrido[2,3-d]pyrimidine (B1209978) scaffold, a bicyclic heteroaromatic system, has garnered considerable attention within the scientific community. researchgate.net Its structural resemblance to purine (B94841) nucleobases makes it a privileged scaffold in medicinal chemistry, suggesting a potential for interaction with a variety of biological targets. researchgate.net The fusion of the electron-deficient pyrimidine (B1678525) ring with a pyridine (B92270) ring creates a unique electronic landscape that can be strategically modified to fine-tune the molecule's properties.

Researchers have developed numerous synthetic strategies to access the pyrido[2,3-d]pyrimidine core, allowing for the introduction of a wide array of substituents at various positions. nih.govrsc.org This synthetic versatility has enabled the exploration of structure-activity relationships and the optimization of biological activity. The scaffold has been identified as a key component in compounds exhibiting a broad spectrum of pharmacological effects, including antimicrobial and anticancer activities. rsc.orgrsc.orgmdpi.com

The Structural Archetype: 4 Aminopyrido 2,3 D Pyrimidin 2 1h One As a Case Study

Classical and Contemporary Synthetic Routes to the Pyrido[2,3-d]pyrimidine System

The construction of the bicyclic pyrido[2,3-d]pyrimidine core can be broadly approached by forming the pyridine ring onto a pre-existing pyrimidine moiety or vice-versa. nih.govjocpr.com Classical methods often involve multi-step sequences, while contemporary routes focus on improving efficiency, yield, and environmental impact through one-pot and multi-component strategies. nih.govscirp.org

A prevalent strategy for synthesizing the pyrido[2,3-d]pyrimidine system involves the cyclocondensation of activated 4- or 6-aminopyrimidine derivatives. jocpr.com These precursors, which are activated towards electrophilic substitution at the 5-position, react with a variety of three-carbon synthons to build the fused pyridine ring. jocpr.com

Commonly used pyrimidine precursors include 6-aminouracil (B15529), 6-amino-1,3-dimethyluracil, and 2,4-diamino-6(1H)-pyrimidinone. jocpr.com These compounds can be cyclized with reagents such as α,β-unsaturated ketones, 1,3-dicarbonyl compounds, and dimethyl acetylenedicarboxylate (B1228247) (DMAD). jocpr.com For instance, the reaction between 6-aminouracil and acetylacetone (B45752) in phosphoric acid yields 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione. jocpr.com Similarly, treatment of 6-aminouracils with α,β-unsaturated ketones can lead to the formation of pyrido[2,3-d]pyrimidines through a sequence of Michael addition followed by cyclization and oxidation. jocpr.com The reaction of 6-aminouracils with malonic acid derivatives can also be used to synthesize 5-hydroxypyrido[2,3-d]pyrimidin-7-ones. jocpr.com

Another approach involves the Vilsmeier reagent, generated in situ from phosphoryl chloride and dimethylformamide. Treatment of 1,3-disubstituted 6-aminouracils with this reagent, followed by reaction with cyanoacetamide, can be used to construct the pyridine ring of the pyrido[2,3-d]pyrimidine system. nih.gov

Pyridine annelation involves the construction of the pyridine ring onto a pre-existing, suitably functionalized pyrimidine ring. nih.gov This is a fundamental and widely used approach for accessing pyrido[2,3-d]pyrimidines. jocpr.com One strategy begins with a 5-bromo-2,4-dichloropyrimidine, which undergoes nucleophilic substitution with an amine. The resulting intermediate can then participate in a palladium-catalyzed coupling reaction with a molecule like crotonic acid, followed by an intramolecular cyclization to yield the fused pyridopyrimidine system. nih.gov

Another variation starts with a pyrimidine derivative bearing a functional group at the C5 position, such as an aldehyde, ester, or nitrile. nih.gov For example, a pyrimidine-5-aldehyde can undergo condensation reactions to build the pyridine ring. nih.gov These methods allow for the systematic construction of the target scaffold by forming the C5-C6 and C7-N8 bonds of the final pyrido[2,3-d]pyrimidine structure. nih.gov

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in synthetic organic chemistry, offering advantages such as high atom economy, operational simplicity, and the ability to generate molecular diversity in a single step. scirp.orgmdpi.com Several MCRs have been developed for the synthesis of the this compound core and its analogues.

A straightforward multi-component approach allows for the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines. This reaction involves the one-pot condensation of a 3-cyano-2-aminopyridine, triethyl orthoformate, and a primary amine. mdpi.comsciforum.net The reaction proceeds by heating the mixture, often under solvent-free conditions, to afford the desired products in good yields. mdpi.comsciforum.net

The proposed mechanism begins with the reaction between the primary amine and triethyl orthoformate. The resulting intermediate then reacts with the 2-aminopyridine (B139424) derivative, followed by an intramolecular aza-Michael addition of the primary amine to the nitrile group, leading to cyclization and formation of the final product. mdpi.com This method provides an efficient route to a variety of N4-substituted pyrido[2,3-d]pyrimidines. mdpi.comsciforum.net

One of the most widely employed MCRs for the synthesis of functionalized pyrido[2,3-d]pyrimidines is the three-component condensation of an aromatic aldehyde, malononitrile (B47326), and a 6-aminouracil derivative (such as 6-amino-1,3-dimethyluracil). scirp.orgscirp.org This reaction typically proceeds through a sequence involving an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 6-aminouracil to the resulting benzylidenemalononitrile (B1330407) intermediate, and subsequent intramolecular cyclization and tautomerization. scirp.orgnih.gov

This versatile reaction can be promoted by various catalysts, including bismuth(III) triflate, and is often carried out in solvents like ethanol. scirp.orgscirp.org The methodology allows for the efficient synthesis of a library of 7-amino-5-aryl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles with high yields. scirp.org The use of different aromatic aldehydes introduces diversity at the 5-position of the pyrido[2,3-d]pyrimidine core. scirp.org

AldehydeMalononitrile6-Aminouracil DerivativeCatalystConditionsProductYield (%)
BenzaldehydeMalononitrile6-amino-1,3-dimethyluracilBi(OTf)3Ethanol, 80°C7-amino-5-phenyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile92
4-ChlorobenzaldehydeMalononitrile6-amino-1,3-dimethyluracilBi(OTf)3Ethanol, 80°C7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile95
4-MethylbenzaldehydeMalononitrile6-amino-1,3-dimethyluracilBi(OTf)3Ethanol, 80°C7-amino-5-(4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile94
4-MethoxybenzaldehydeMalononitrile6-amino-1,3-dimethyluracilBi(OTf)3Ethanol, 80°C7-amino-5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile96

This table presents illustrative data based on findings from cited research. scirp.orgscirp.org

In line with the principles of green chemistry, solvent-free and microwave-assisted protocols have been increasingly applied to the synthesis of pyrido[2,3-d]pyrimidines. nih.govresearchgate.net These methods often lead to shorter reaction times, higher yields, and simpler work-up procedures compared to conventional heating methods. researchgate.netresearchgate.net

Microwave irradiation has been successfully employed in the multi-component synthesis of pyrido[2,3-d]pyrimidines. For instance, the one-pot cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile (or ethyl cyanoacetate) can be efficiently carried out under microwave assistance to provide multifunctionalized products. nih.govnih.govresearchgate.net Similarly, the three-component reaction of aromatic aldehydes, malononitrile, and 6-aminouracil can be performed under microwave irradiation, sometimes without a catalyst, to achieve high yields in a matter of minutes. nih.govresearchgate.net

Solvent-free synthesis, or "neat" reactions, also represents an environmentally benign approach. The reaction of an aromatic aldehyde, 6-amino-1,3-dimethyluracil, and Meldrum's acid in the presence of a catalyst like InBr3 can be conducted at 80°C under solvent-free conditions to produce pyrido[2,3-d]pyrimidine derivatives. researchgate.net The one-pot reaction of 3-cyano-2-aminopyridines, triethyl orthoformate, and primary amines is another example that proceeds efficiently without a solvent. mdpi.comsciforum.net

Reaction TypeReactantsConditionsTimeYield (%)
Three-componentAromatic aldehyde, malononitrile, 6-aminouracilMicrowave irradiation4-7 minHigh
Three-componentα,β-Unsaturated ester, amidine, malononitrileMicrowave irradiation-High
Three-componentAromatic aldehyde, Meldrum's acid, 6-aminouracilSolvent-free, 80°C, InBr3--
Three-component3-Cyano-2-aminopyridine, triethyl orthoformate, primary amineSolvent-free, heating3 h61-85

This table summarizes findings on green synthetic protocols from various sources. mdpi.comsciforum.netnih.govresearchgate.netresearchgate.netresearchgate.net

Multi-Component Reaction (MCR) Strategies

Targeted Derivatization and Functionalization of the Pyrido[2,3-d]pyrimidin-2(1H)-one Scaffold

Functionalization of the pre-formed pyrido[2,3-d]pyrimidin-2(1H)-one scaffold is a key strategy for generating chemical diversity and modulating the biological activity of these compounds. Researchers have developed various methods to introduce a wide array of substituents at different positions of the heterocyclic system.

Introduction of Substituents at the C-4 Position

The C-4 position of the pyrido[2,3-d]pyrimidin-2(1H)-one core is a critical site for modification. Direct substitution of the 4-amino group is challenging; therefore, a common strategy involves its conversion into a more suitable leaving group. One approach begins with the diazotization of a 4-amino-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one intermediate, followed by trapping with water to yield the corresponding 4-oxo derivative. researchgate.net This 4-oxo functionality can then be converted into a triflate or a benzotriazole (B28993) group, which are excellent leaving groups for subsequent cross-coupling reactions. researchgate.net

This strategy enables the introduction of a diverse range of substituents at the C-4 position through various palladium- or copper-catalyzed cross-coupling reactions, including Ullmann, Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira reactions. researchgate.net This allows for the formation of C-N, C-O, C-S, and C-C bonds, leading to N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl substituted pyrido[2,3-d]pyrimidines. researchgate.net Another method involves the synthesis of a 4-chloro substituted pyridopyrimidine, which allows for subsequent nucleophilic substitution by amines. benthamdirect.com

A solvent-free, multi-component reaction of 3-cyano-2-aminopyridines, triethyl orthoformate, and various primary amines also provides a direct route to 4-substituted aminopyrido[2,3-d]pyrimidines in good yields. mdpi.com

Table 1: Examples of C-4 Position Derivatization Reactions

Starting MaterialReagents and ConditionsProductYield (%)
4-amino-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one1. t-BuONO, H₂O:DMF, MW, 65°C, 10 min 2. (CF₃SO₂)₂O, dry pyridine, RT, 30 min7-oxo-2-(phenylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-yl trifluoromethanesulfonate>90
7-oxo-2-(phenylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-yl trifluoromethanesulfonateAryl amine, Pd catalyst, ligand, base4-(Arylamino)-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-oneVariable
7-oxo-2-(phenylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-yl trifluoromethanesulfonateArylboronic acid, Pd catalyst, base4-Aryl-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-oneVariable
3-cyano-2-aminopyridine, triethyl orthoformate, primary amineHeat, 100°C, 3h, solvent-free4-(Alkyl/Aryl)aminopyrido[2,3-d]pyrimidine61-85

Modifications at the C-2 Position

The C-2 position of the pyrido[2,3-d]pyrimidin-2(1H)-one scaffold is another key site for diversification. A common synthetic route involves the reaction of chalcones with 6-aminothiouracil to afford 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives. nih.gov The 2-thioxo group can then be displaced by nucleophiles. For instance, treatment with hydrazine (B178648) hydrate (B1144303) leads to the formation of 2-hydrazinopyrido[2,3-d]pyrimidin-4(3H)-one derivatives. mdpi.com

These 2-hydrazinyl intermediates serve as versatile building blocks for further functionalization. They can undergo cyclocondensation with reagents like ethyl chloroformate or benzoyl chloride to construct fused triazole ring systems, such as pyrido[2,3-d] researchgate.netrasayanjournal.co.inresearchgate.nettriazolo[4,3-a]pyrimidine-3,5-diones. mdpi.comnih.gov Furthermore, 2-aminopyrido[2,3-d]pyrimidin-7(8H)-ones have been synthesized and extensively modified at the C-2 position with various substituents to explore their structure-activity relationships as kinase inhibitors. scispace.com

Table 2: Synthetic Modifications at the C-2 Position

Starting MaterialReagents and ConditionsProduct Type
2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-oneHydrazine hydrate2-hydrazinopyrido[2,3-d]pyrimidin-4(3H)-one
2-hydrazinopyrido[2,3-d]pyrimidin-4(3H)-oneEthyl chloroformate, dry pyridinepyrido[2,3-d] researchgate.netrasayanjournal.co.inresearchgate.nettriazolo[4,3-a]pyrimidine-3,5-dione
2-hydrazinopyrido[2,3-d]pyrimidin-4(3H)-oneBenzoyl chloride, pyridine, reflux3-phenylpyrido[2,3-d] researchgate.netrasayanjournal.co.inresearchgate.nettriazolo[4,3-a]pyrimidin-5(1H)-one

Diversification at C-5, C-6, C-7, and C-8 Positions

The pyridine ring of the pyrido[2,3-d]pyrimidin-2(1H)-one scaffold offers multiple positions (C-5, C-6, C-7, and N-8) for introducing substituents, which significantly influences the molecule's properties. The synthetic strategy often dictates the substitution pattern at these positions, as they are frequently introduced through the choice of appropriately substituted starting materials. nih.gov

For instance, the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can start from a preformed N-substituted pyrimidine-4-amine bearing a functional group (e.g., CHO, COOR, or CN) at the C-5 position. nih.gov Subsequent intramolecular cyclization reactions then form the pyridine ring, incorporating the desired substituents. Another approach involves starting with a 4-amino-5-bromopyrimidine, where the bromine atom at the C-5 position can be utilized for palladium-catalyzed coupling reactions to introduce various groups before the final cyclization step. nih.gov

The substitution pattern at the N-8 position is often determined by the amine used in the initial steps of the synthesis or can be introduced at a later stage through N-alkylation reactions. nih.gov The nature of the substituents at the C-5 and C-6 positions can also influence the degree of saturation in the pyridine ring, leading to either 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones or fully aromatic pyrido[2,3-d]pyrimidin-7(8H)-ones. nih.gov

Mechanistic Investigations of Formation Pathways

Understanding the reaction mechanisms for the formation of the pyrido[2,3-d]pyrimidine ring system is crucial for optimizing reaction conditions and designing new synthetic routes. Several plausible mechanisms have been proposed for different synthetic approaches.

One proposed mechanism for a three-component reaction to form 4-substituted aminopyrido[2,3-d]pyrimidines involves the initial reaction of 3-cyano-2-aminopyridine with triethyl orthoformate to form an intermediate. This is followed by a nucleophilic addition of the amino group of the 2-aminopyridine onto a double bond to form a subsequent intermediate. After rearrangement and a 1,2-aza-Michael addition between a primary amine and the cyano group, the final cyclized product is obtained. sciforum.net

Another proposed mechanism for the synthesis of a pyrido[2,3-d]pyrimidine derivative from 2,6-diaminopyrimidin-4(3H)-one and ethyl-2,4-dioxo-4-phenylbutanoate in acetic acid suggests a series of condensation and cyclization steps to form the final product. researchgate.net

In the microwave-assisted synthesis of 7-amino-6-(1,3-benzothiazol-2-yl)-5-(aryl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one, a proposed mechanism involves the initial formation of a Michael adduct between 6-aminothiouracil and a 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile intermediate. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the final product. mdpi.com

Green Chemistry Principles in Pyrido[2,3-d]pyrimidin-2(1H)-one Synthesis

The application of green chemistry principles to the synthesis of pyrido[2,3-d]pyrimidines is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Key green approaches include the use of microwave irradiation, solvent-free reactions, aqueous media, and reusable catalysts.

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of pyrido[2,3-d]pyrimidines. One-pot, multicomponent reactions under microwave irradiation can provide multifunctionalized pyrido[2,3-d]pyrimidines in high yields with significantly reduced reaction times compared to conventional heating methods. nih.govmdpi.com For example, a microwave-assisted cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile or ethyl cyanoacetate (B8463686) has been reported. nih.gov Another green protocol describes the microwave-assisted synthesis of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones in water, using DBU as a recyclable catalyst. rsc.org

Solvent-free reactions represent another important green chemistry approach. The multicomponent synthesis of 4-substituted aminopyrido[2,3-d]pyrimidine derivatives has been successfully achieved under solvent-free conditions by heating a mixture of 3-cyano-2-aminopyridine, triethyl orthoformate, and a primary amine. mdpi.comsciforum.net This method avoids the use of potentially hazardous organic solvents.

The use of water as a reaction medium is a cornerstone of green chemistry. The synthesis of pyrido[2,3-d]pyrimidine derivatives has been reported in aqueous media, often in the presence of a catalyst. For example, nanocrystalline MgO has been used as a catalyst for the reaction of 6-aminouracil derivatives with malononitrile and aldehydes in water. nih.gov The development of heterogeneous and recyclable catalysts, such as layered double hydroxides functionalized with ionic liquids, further enhances the green credentials of these synthetic methods. researchgate.net

Table 3: Application of Green Chemistry Principles in Pyrido[2,3-d]pyrimidine Synthesis

Green Chemistry PrincipleReaction ExampleConditionsAdvantages
Microwave IrradiationOne-pot synthesis of multifunctionalized pyrido[2,3-d]pyrimidinesα,β-unsaturated esters, amidines, malononitrileHigh yields, reduced reaction time
Solvent-Free ConditionsMulticomponent synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines3-cyano-2-aminopyridine, triethyl orthoformate, primary amine, 100°CAvoids use of organic solvents, simple workup
Aqueous MediumSynthesis of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones2-amino-nicotinonitriles, carbonyls, DBU catalyst, waterEnvironmentally benign solvent, recyclable catalyst
Reusable CatalystSynthesis of pyrido[2,3-d]pyrimidine derivatives6-aminouracil, malononitrile, aldehydes, nanocrystalline MgO, waterCatalyst can be recovered and reused

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of the this compound core is dictated by the electronic properties of its constituent rings and functional groups. The presence of electron-donating amino and oxo/hydroxy groups significantly influences the electron density distribution across the fused ring system.

Electrophilic Reactivity: The pyrimidine ring, activated by the amino group at C4 and the lactam functionality at C2, is susceptible to electrophilic attack. This reaction typically occurs at the C5 position of the pyrimidine ring. For cyclization reactions to form the fused pyridine ring, pyrimidines with electron-donating substituents at the C2 and C4 positions are often required to activate the C5 position for electrophilic substitution. jocpr.com

Nucleophilic Reactivity: The primary amino group at the C4 position is a key site for nucleophilic reactions. It can readily react with a variety of electrophiles. For instance, it can be acylated, alkylated, or used in condensation reactions to build more complex structures. Furthermore, the pyridopyrimidine scaffold can be functionalized with leaving groups, such as chloro substituents, which can then be displaced by various nucleophiles. nih.gov For example, a 4-chloro substituted pyridopyrimidine allows for subsequent substitution by nitrogen nucleophiles. nih.gov

In some synthetic pathways, a 2-thioxo group is introduced, which can be converted to a 2-hydrazinyl group via nucleophilic attack by hydrazine hydrate. nih.gov This hydrazinyl derivative then serves as a versatile intermediate for further transformations. nih.gov

Table 1: Examples of Nucleophilic/Electrophilic Reactions
Reaction TypeReactant/PositionReagent/ConditionsProductReference
Electrophilic SubstitutionC5 position of 6-aminouracil derivativeα,β-unsaturated ketones (Michael addition)Fused dihydropyrido[2,3-d]pyrimidine sapub.org
Nucleophilic Substitution4-chloro-pyridopyrimidineNitrogen nucleophiles4-amino substituted pyridopyrimidine nih.gov
Nucleophilic Substitution2-thioxo-dihydropyrido[2,3-d]pyrimidin-4(1H)-oneHydrazine hydrate2-hydrazinopyrido[2,3-d]pyrimidin-4(3H)-one nih.gov
Reductive Amination2,4-diamino-6-nitropyrido[2,3-d]pyrimidine (after reduction of NO2)Aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde), Raney NiN6-substituted pyrido[2,3-d]pyrimidine-2,4,6-triamine nih.gov

Oxidation and Reduction Pathways

The oxidation state of the pyridopyrimidine scaffold can be modulated to access related structures with different properties. Dihydro-derivatives are common precursors that can be oxidized to the fully aromatic system.

Oxidation: Dihydropyrido[2,3-d]pyrimidine derivatives can be oxidized to their corresponding aromatic pyrido[2,3-d]pyrimidines. nih.gov This aromatization step is crucial in many synthetic routes. Common oxidizing agents for similar heterocyclic systems include potassium permanganate (B83412) (KMnO₄) and manganese dioxide (MnO₂). researchgate.net In some syntheses, the oxidation of a methylthio group to a more reactive sulfone is a key step, enabling subsequent nucleophilic substitution. nih.govnih.gov

Reduction: Reduction reactions are also important for modifying the scaffold. Nitro groups attached to the ring system can be reduced to amino groups, providing a handle for further functionalization. A common method for this transformation is catalytic hydrogenation using catalysts like Raney Nickel. nih.govnih.gov The pyrimidine ring itself can be reduced under certain conditions. Due to their lower aromaticity compared to pyridine, pyrimidines can be reduced by reagents like borohydrides to yield tetrahydro-pyrimidine derivatives. researchgate.net More powerful reducing agents like lithium aluminum hydride (LiAlH₄) have been shown to reduce pyrimidine-5-carboxylates to dihydropyrimidine (B8664642) derivatives. researchgate.net

Table 2: Oxidation and Reduction Reactions
Reaction TypeSubstrateReagents/ConditionsProductReference
Oxidation (Aromatization)Dihydropyrido[2,3-d]pyrimidineOxidizing agents (e.g., nitric acid)Aromatic pyrido[2,3-d]pyrimidine youtube.com
OxidationMethylthio-pyrimidinopyridonem-CPBASulfone derivative nih.govnih.gov
Reduction2,4-diamino-6-nitropyrido[2,3-d]pyrimidineH₂, Raney NiPyrido[2,3-d]pyrimidine-2,4,6-triamine nih.gov
ReductionEthyl 2-methylthiopyrimidine-5-carboxylateLiAlH₄Ethyl 2-methylthio-1,6-dihydropyrimidine-5-carboxylate researchgate.net

Heterocyclic Annulation and Fusion Reactions

The this compound scaffold is an excellent platform for the construction of more complex, polycyclic heterocyclic systems through annulation reactions. These reactions typically involve transforming a substituent on the ring into a reactive intermediate that can undergo cyclization with an appropriate reagent.

A versatile strategy involves the conversion of a 2-thioxo or 2-oxo group into a 2-hydrazinyl derivative. nih.govresearchgate.net This hydrazinyl group serves as a nucleophilic handle to react with various electrophiles, leading to the formation of a new fused ring. For example, cyclo-condensation of 2-hydrazinylpyridopyrimidines with reagents like ethyl chloroformate, ammonium (B1175870) thiocyanate, or benzoyl chloride leads to the formation of fused triazole rings, yielding pyrido[2,3-d] sapub.orgresearchgate.neteurjchem.comtriazolo[4,3-a]pyrimidine derivatives. nih.gov

Similarly, reaction of the hydrazinyl intermediate with one-carbon donors such as triethylorthoformate or acetic anhydride (B1165640) can also produce fused triazolo systems. sapub.org The reaction with 1,3-dicarbonyl compounds, like pentan-2,4-dione, can lead to the formation of a seven-membered triazepine ring, resulting in pyridopyrimidotriazepine derivatives. sapub.orgresearchgate.net

Table 3: Heterocyclic Annulation Reactions
Starting MaterialReagentFused System FormedProduct NameReference
2-Hydrazinopyrido[2,3-d]pyrimidin-4(3H)-oneEthyl chloroformate sapub.orgresearchgate.neteurjchem.comTriazolePyrido[2,3-d] sapub.orgresearchgate.neteurjchem.comtriazolo[4,3-a]pyrimidine-3,5-dione nih.gov
2-Hydrazinopyrido[2,3-d]pyrimidin-4(3H)-oneAmmonium thiocyanate sapub.orgresearchgate.neteurjchem.comTriazole3-Aminopyrido[2,3-d] sapub.orgresearchgate.neteurjchem.comtriazolo[4,3-a]pyrimidin-5(1H)-one nih.gov
2-Hydrazinopyrido[2,3-d]pyrimidin-4(3H)-oneBenzoyl chloride sapub.orgresearchgate.neteurjchem.comTriazole3-Phenylpyrido[2,3-d] sapub.orgresearchgate.neteurjchem.comtriazolo[4,3-a]pyrimidin-5(1H)-one nih.gov
2-Hydrazinopyrido[2,3-d]pyrimidin-4(3H)-onePentan-2,4-dione sapub.orgresearchgate.neteurjchem.comTriazepinePyrido[2,3-d]pyrimido[2,1-c] sapub.orgresearchgate.neteurjchem.comtriazepine derivative sapub.org
2-Thioxo-dihydropyrido[2,3-d]pyrimidin-4(1H)-oneChloroacetic acidThiazoleThiazolo-pyridopyrimidine derivative nih.gov

Stability and Degradation Pathways under Controlled Conditions

The stability of the pyridopyrimidine ring system is a critical factor for its application. Generally, fused aromatic heterocyclic systems like pyrido[2,3-d]pyrimidines exhibit considerable stability. However, they can be susceptible to degradation under harsh conditions.

Studies on the degradation of DNA, which contains pyrimidine bases, have shown that the phosphodiester bonds between consecutive pyrimidine nucleotides can be partially cleaved under acidic conditions, such as with a formic acid-diphenylamine reagent. nih.gov While this applies to oligonucleotides, it suggests that the pyrimidine ring and its linkages can be susceptible to acid-catalyzed hydrolysis or degradation, although the fused aromatic system of this compound is expected to be more robust than a simple pyrimidine nucleotide. The lactam functionality within the pyrimidinone ring could potentially undergo hydrolysis under strong acidic or basic conditions, leading to ring opening. The stability is also influenced by the nature and position of substituents on the scaffold. Detailed, specific studies on the degradation pathways of this compound under controlled pH, temperature, and light conditions are not extensively documented in the reviewed literature, indicating an area for further investigation.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis for Structural Confirmation

Spectroscopy is fundamental to the structural elucidation of 4-aminopyrido[2,3-d]pyrimidin-2(1H)-one, offering detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum, specific signals (resonances) correspond to each unique hydrogen atom in the molecule. The chemical shift (δ) of these signals indicates the electronic environment of the protons. For this compound, one would expect distinct signals for the protons on the pyridine (B92270) ring, the amine (-NH₂) group, and the lactam (-NH) group. The integration of these peaks reveals the relative number of protons, while the splitting patterns (e.g., doublet, triplet) provide information about adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would show characteristic peaks for the carbons in the fused heterocyclic rings, including the carbonyl carbon (C=O) of the pyrimidinone ring, which would appear at a significantly downfield chemical shift.

Interactive Data Table: Predicted NMR Data

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring H7.0 - 8.5110 - 150
Amine (NH₂) H5.0 - 7.0 (broad)N/A
Lactam (NH) H10.0 - 12.0 (broad)N/A
Pyrimidine (B1678525) Ring CN/A145 - 160
Carbonyl (C=O) CN/A160 - 175

Note: Actual chemical shifts can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine & Lactam)Stretching3100 - 3500 (often broad)
C=O (Lactam)Stretching1650 - 1700 (strong)
C=N / C=C (Aromatic)Stretching1500 - 1650
N-HBending1550 - 1650

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₇H₆N₄O), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) that corresponds to its exact molecular weight (162.0542 g/mol ).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique requires a single crystal of the compound. When a beam of X-rays is directed at the crystal, the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, researchers can construct a precise 3D model of the molecule, confirming bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. This analysis would provide unequivocal proof of the fused pyrido[2,3-d]pyrimidine (B1209978) ring system and the positions of the amino and oxo substituents.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary indication of a compound's purity. A spot of the compound is placed on a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The purity can be assessed by the presence of a single spot. The retention factor (Rf) value is characteristic of the compound in a given solvent system.

Column Chromatography: For purification on a larger scale, column chromatography is employed. The crude product is loaded onto a column packed with a stationary phase (commonly silica gel or alumina), and a solvent (eluent) is passed through the column. The components of the mixture travel through the column at different rates, allowing for their separation and the isolation of the pure this compound. The choice of eluent is typically guided by prior TLC analysis.

Computational Chemistry and Molecular Modeling Studies of Pyrido 2,3 D Pyrimidin 2 1h One Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how pyrido[2,a3-d]pyrimidine derivatives interact with their biological targets at the molecular level.

Research has shown that these derivatives can bind to a variety of enzymes and receptors implicated in diseases like cancer and inflammation. For instance, docking studies have been instrumental in designing pyrido[2,3-d]pyrimidine (B1209978) derivatives as potent kinase inhibitors. nih.govnih.gov Kinases are a family of enzymes that play a key role in cell signaling, and their dysregulation is a hallmark of many cancers. nih.gov

In one study, derivatives were docked into the ATP-binding site of Epidermal Growth Factor Receptor (EGFR), both in its wild-type (WT) and mutant (T790M) forms. nih.gov The simulations revealed that the aminopyrimidine ring of the ligands could form critical hydrogen bonds with the hinge region residue Met793. nih.gov Compound 8a from this study showed high inhibitory activity, which was supported by docking results indicating strong interactions within the EGFR active site. nih.gov

Similarly, molecular docking was used to investigate the interactions of pyrido[2,3-d]pyrimidines with the PIM-1 kinase, a promising target for cancer therapy. The docking of a potent compound showed a stable hydrogen bond interaction between its cyano-group and the amino acid Lys67, validating the experimental findings of its inhibitory action. rsc.org Other studies have targeted human thymidylate synthase, a key enzyme in DNA synthesis, with designed pyrido[2,3-d]pyrimidine derivatives, identifying key interactions within the catalytic sites. nih.gov

The binding energy, a score calculated during docking, often correlates with the inhibitory activity of the compound. For example, compounds designed as dual VEGFR-2/HER-2 inhibitors showed docking scores comparable to the established drug sorafenib, with critical interactions involving residues like Cys1045, Asp1046, and Cys919 in the VEGFR-2 active site. mdpi.com

Compound/Derivative SeriesTarget ProteinKey Interacting ResiduesBinding Energy/Docking Score (kcal/mol)Reference
Pyrido[2,3-d]pyrimidin-4(3H)-one (Compound 8a)EGFRWT & EGFRT790MMet793 (hinge region)Not specified nih.gov
Cyanopyridine derivative (Compound 4)PIM-1 Kinase (PDB: 2OBJ)Lys67-20.84 rsc.org
Designed ligands (T36, T39, T40, T13)Human Thymidylate Synthase (hTS)dUMP and folate binding sitesBetter than standard drug nih.gov
Compound 5eVEGFR-2Cys1045, Asp1046, Glu885, Cys919-15.2 mdpi.com
Pyrido[2,3-d]pyrimidin-7-one (UH15-15)RIPK2 KinaseSer25 (glycine-rich loop)Not specified nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For pyrido[2,3-d]pyrimidine derivatives, DFT studies provide insights that complement experimental findings.

These calculations can determine the optimized molecular geometry, which is then often used as the starting point for molecular docking studies. tandfonline.com Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov

Global reactivity parameters, calculated from EHOMO and ELUMO, help in understanding the molecule's potential as a drug candidate. Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for predicting how the molecule will interact with biological macromolecules. nih.gov For instance, DFT calculations were performed on newly synthesized pyrido[2,3-d]pyrimidine derivatives to correlate their chemical structure with their observed antiproliferative activity. nih.gov

CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (eV)Reference
Antiproliferative Pyrido[2,3-d]pyrimidine DerivativesDFT/B3LYP/6-31G+(d,p)Data Not SpecifiedData Not SpecifiedCalculated nih.gov
1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)ureaDFTData Not SpecifiedData Not SpecifiedData Not Specified tandfonline.com

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By calculating the energy associated with each conformation, an energy landscape can be constructed, identifying the most stable, low-energy conformations.

For pyrido[2,3-d]pyrimidine derivatives, understanding the preferred conformation is vital as it dictates how well the molecule can fit into the binding pocket of its target protein. A molecule must adopt a specific, low-energy conformation to achieve optimal binding and elicit a biological response. Computational methods are used to systematically rotate flexible bonds and calculate the potential energy, thereby mapping the conformational space. In a study on a new pyrido[2,3-d]pyrimidine compound, DFT calculations were used to determine the most stable isomer's conformation at room temperature, which was found to be consistent with the conformation determined by X-ray diffraction. tandfonline.com This confirms that the computationally predicted lowest energy conformation corresponds to the actual solid-state structure.

Prediction of ADMET Properties (In Silico)

A significant hurdle in drug development is the failure of candidates due to poor pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cost-effective strategy to identify and eliminate compounds with unfavorable profiles early in the discovery process.

Software programs like QikProp are used to calculate various physicochemical descriptors and predict the drug-likeness of pyrido[2,3-d]pyrimidine derivatives. researchgate.net These predictions are based on established models and rules, such as Lipinski's rule of five, which helps to assess whether a compound possesses properties that would make it a likely orally active drug in humans.

For example, in the development of novel pyrido[2,3-d]pyrimidine-based antibacterial agents, in silico ADME evaluation was performed using the QikProp module. researchgate.net Similarly, studies on pyrimido[4,5-d]pyrimidine (B13093195) derivatives included ADMET predictions, which showed that promising anticancer candidates passed drug-likeness tests and had fewer toxic properties. atmiyauni.ac.in These analyses provide valuable guidance for optimizing the lead compounds to improve their pharmacokinetic profiles.

Compound SeriesSoftware/MethodKey Predicted PropertiesOutcomeReference
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dionesQikPropADME parametersGuided design of antibacterial agents researchgate.net
Hexahydropyrimido[4,5-d]pyrimidinesComputational StudiesDrug-likeness, ADME, ToxicityCompound 4a passed drug-likeness and showed fewer toxic properties atmiyauni.ac.in
2-thioxodihydropyrido[2,3-d]pyrimidine 10aCalculation of drug likenessPharmacokinetic propertiesSuggested good traditional drug-like properties rsc.org

Structure-Based Design Principles

Structure-based drug design (SBDD) leverages the 3D structural information of the biological target to design ligands with higher affinity and selectivity. This approach is heavily reliant on computational methods.

For pyrido[2,3-d]pyrimidines, SBDD begins with the identification of a biological target and its crystal structure. Molecular docking simulations then place the pyrido[2,3-d]pyrimidine scaffold into the target's binding site, revealing key interactions. mdpi.com This information guides the modification of the scaffold. For example, if a specific pocket in the binding site is unoccupied, a functional group can be added to the ligand to fill this space and form additional favorable interactions, thereby increasing potency.

Pharmacophore mapping is another crucial SBDD technique. A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. By analyzing the binding modes of known active pyrido[2,3-d]pyrimidine derivatives, a common pharmacophore can be generated. tandfonline.com This model then serves as a template for designing new molecules or for virtual screening of compound libraries to identify new potential inhibitors. nih.gov For instance, considering the structural features of a pharmacophore, new pyrido[2,3-d]pyrimidine derivatives were designed by introducing specific substitutions to develop new thymidylate synthase inhibitors. tandfonline.com This rational, computationally-driven approach has been successfully applied to design inhibitors for targets like RIPK2 kinase, where optimal substitution of a phenyl group was found to be critical for selectivity and potent cell signaling inhibition. nih.gov

In Vitro Biochemical and Cellular Target Interaction Studies of Pyrido 2,3 D Pyrimidin 2 1h One Analogues

Structure-Activity Relationship (SAR) Investigations in Enzyme Inhibition

The biological activity of 4-aminopyrido[2,3-d]pyrimidin-2(1H)-one analogues is profoundly influenced by the nature and position of various substituents on the core structure. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds as enzyme inhibitors.

Key positions on the pyrido[2,3-d]pyrimidine (B1209978) scaffold that have been extensively explored for modification include:

The C2-amino group: Substitution at this position with different amino side chains has been shown to significantly impact potency and bioavailability. For instance, the introduction of a [4-(diethylamino)butyl]amino side chain led to enhanced potency.

The C6-position: The nature of the substituent at this position is a critical determinant of kinase selectivity. Replacement of a 2,6-dichlorophenyl moiety with a 3,5-dimethoxyphenyl group resulted in a dramatic shift from a broad-spectrum tyrosine kinase inhibitor to a highly selective inhibitor of the fibroblast growth factor receptor (FGFr). nih.gov

The N7-position: Acyl functionalities, such as urea (B33335) derivatives, at this position have been found to be important for broad-spectrum tyrosine kinase inhibition.

The N8-position: Alkylation at this position, for example with a methyl or ethyl group, is a common feature in many active analogues.

These SAR studies underscore the tunability of the pyrido[2,3-d]pyrimidine scaffold, allowing for the development of inhibitors with tailored selectivity profiles against specific kinase targets.

Profiling of Kinase Inhibition Activities

Analogues of this compound have been systematically evaluated against a panel of protein kinases, revealing a broad spectrum of activity. The following sections detail their inhibitory profiles against specific kinase families.

Tyrosine Kinase Inhibition (e.g., EGFR, PDGFR, FGFr, c-src, PI3K, mTOR, Abl, MST3/4)

The pyrido[2,3-d]pyrimidine core has proven to be a fertile ground for the discovery of potent tyrosine kinase inhibitors. These enzymes are key components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival.

EGFR, PDGFR, FGFr, and c-src Inhibition:

Screening of compound libraries identified 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea as a broadly active tyrosine kinase inhibitor. nih.gov This initial lead demonstrated inhibitory activity against platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), epidermal growth factor receptor (EGFr), and the non-receptor tyrosine kinase c-src, with IC50 values of 1.11 µM, 0.13 µM, 0.45 µM, and 0.22 µM, respectively. nih.gov

Further SAR studies led to the development of analogues with improved potency. For example, one of the more extensively evaluated compounds in a series of 2-substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones, showed IC50 values of 0.079 µM for PDGFr, 0.043 µM for bFGFr, 0.044 µM for EGFr, and 0.009 µM for c-Src. nih.gov

Another study focusing on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives identified a compound with high inhibitory activity against both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M), with IC50 values of 0.099 µM and 0.123 µM, respectively. nih.gov

Table 1: Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidine Analogues against Tyrosine Kinases

Compound/AnalogueTarget KinaseIC50 (µM)
1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylureaPDGFr1.11
FGFr0.13
EGFr0.45
c-src0.22
2-substituted aminopyrido[2,3-d]pyrimidin-7(8H)-one derivativePDGFr0.079
bFGFr0.043
EGFr0.044
c-Src0.009
Pyrido[2,3-d]pyrimidin-4(3H)-one derivativeEGFRWT0.099
EGFRT790M0.123
PD180970p210Bcr-Abl (in vitro)0.005
Abl (recombinant)0.0022

PI3K and mTOR Inhibition:

The phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway is another critical target in cancer therapy. A series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives were identified as structurally novel and potent dual inhibitors of PI3K and mTOR.

Abl Kinase Inhibition:

The pyrido[2,3-d]pyrimidine derivative PD180970 was identified as a potent inhibitor of the p210Bcr-Abl tyrosine kinase, which is a hallmark of chronic myelogenous leukemia. In vitro, PD180970 potently inhibited the autophosphorylation of p210Bcr-Abl with an IC50 of 5 nM and the kinase activity of purified recombinant Abl tyrosine kinase with an IC50 of 2.2 nM. researchgate.net

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK4/6)

Cyclin-dependent kinases are essential regulators of the cell cycle, and their inhibition is a well-established strategy in cancer treatment. The pyrido[2,3-d]pyrimidin-7-one template has been successfully utilized to develop selective CDK inhibitors.

The introduction of a methyl substituent at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one scaffold was found to confer excellent selectivity for CDK4 over other CDKs and representative tyrosine kinases. Further optimization of this series led to the identification of highly potent and selective inhibitors of CDK4.

Palbociclib, a well-known CDK4/6 inhibitor approved for the treatment of breast cancer, is based on the pyrido[2,3-d]pyrimidin-7-one scaffold.

Table 2: Inhibitory Activity of a Pyrido[2,3-d]pyrimidin-7-one Analogue against CDKs

Target KinaseIC50 (µM)
Cdk4/cyclin D10.004
Cdk2/cyclin E0.1
Cdk2/cyclin A>10
Cdk1/cyclin B>10

C-Jun N-terminal Kinase (JNK) Inhibition

While the broader class of aminopyrimidines has been explored as JNK inhibitors, specific and detailed structure-activity relationship studies on this compound analogues as JNK inhibitors are less prevalent in the reviewed literature. Further research is needed to fully elucidate the potential of this specific scaffold for targeting the JNK signaling pathway.

Monopolar Spindle 1 (Mps1) Kinase Inhibition

Monopolar Spindle 1 (Mps1) is a key regulator of the spindle assembly checkpoint, making it an attractive target for cancer therapy. A series of novel pyrido[3,4-d]pyrimidine (B3350098) derivatives have been discovered as potent Mps1 inhibitors. While structurally related, these compounds represent a different isomer of the pyridopyrimidine core compared to the 2,3-d series.

Mammalian STE20-like (MST3/4) Kinase Inhibition

Mammalian STE20-like kinases 3 and 4 (MST3/4) are involved in the regulation of cell proliferation and apoptosis. Through structure-guided design, pyrido[2,3-d]pyrimidin-7(8H)-one-based inhibitors have been optimized to selectively target MST3/4. These efforts have led to the development of tool compounds with good kinome-wide selectivity and high cellular potency, enabling the elucidation of the distinct cellular functions of MST kinases.

Dihydrofolate Reductase (DHFR) Inhibition Studies

Dihydrofolate reductase is a crucial enzyme in the biosynthesis of nucleic acids and amino acids, making it a significant target for antimicrobial and anticancer therapies. Analogues of the pyrido[2,3-d]pyrimidine scaffold have been investigated as DHFR inhibitors.

Quantitative structure-activity relationship (QSAR) studies on a series of 2,4-diaminopyrido[2,3-d]pyrimidines and 2,4-diaminopyrrolo[2,3-d]pyrimidines have shed light on the electronic properties that govern their inhibitory potency. These studies suggest that the energy of the lowest unoccupied molecular orbital (LUMO) and the Z-component of the dipole moment are key factors for potent DHFR inhibition, indicating that these molecules interact with electron-rich regions at the enzyme's active site.

Further research on 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim (B1678454) has provided specific inhibitory data against DHFR from different species. nih.gov These studies are crucial for understanding the selectivity and potency of these compounds. For instance, the most potent analogue identified was 2,4-diamino-6-(N-methyl-3',4'-dimethoxyanilino)pyrido[3,2-d]pyrimidine, which displayed IC50 values in the nanomolar range against DHFR from Pneumocystis carinii and Toxoplasma gondii. nih.gov N9-methylation was found to dramatically increase the potency of these compounds. nih.gov

Another study focused on 2,4-diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidines. The β-naphthyl analogue in this series demonstrated the highest potency, with IC50 values of 0.17 µM and 0.09 µM against P. carinii and T. gondii DHFR, respectively. researchgate.net

CompoundTarget DHFRIC50 (µM)
2,4-diamino-6-(N-methyl-3',4'-dimethoxyanilino)pyrido[3,2-d]pyrimidinePneumocystis carinii0.0023
2,4-diamino-6-(N-methyl-3',4'-dimethoxyanilino)pyrido[3,2-d]pyrimidineToxoplasma gondii0.00088
2,4-diamino-6-(4'-methoxyanilino)pyrido[3,2-d]pyrimidinePneumocystis carinii90.4
2,4-diamino-6-(4'-methoxyanilino)pyrido[3,2-d]pyrimidineToxoplasma gondii2.8
2,4-diamino-6-[(β-naphthyl)thiomethyl]pyrido[2,3-d]pyrimidinePneumocystis carinii0.17
2,4-diamino-6-[(β-naphthyl)thiomethyl]pyrido[2,3-d]pyrimidineToxoplasma gondii0.09
2,4-diamino-6-[(α-naphthyl)thiomethyl]pyrido[2,3-d]pyrimidinePneumocystis carinii0.43
2,4-diamino-6-[(α-naphthyl)thiomethyl]pyrido[2,3-d]pyrimidineToxoplasma gondii0.35

HIV Integrase Inhibition

HIV integrase is a vital enzyme for the replication of the human immunodeficiency virus, and its inhibition is a key strategy in antiretroviral therapy. Research has identified 1-hydroxypyrido[2,3-d]pyrimidin-2(1H)-one derivatives as novel and selective inhibitors of HIV type 1 integrase. nih.gov

A library of these compounds was synthesized and evaluated for their anti-HIV activity in MT-4 cells. Several derivatives exhibited significant anti-HIV potency, with EC50 values ranging from 0.92 to 26.85 µM. The most active compound, IIA-2, was also shown to be a remarkable and selective inhibitor of HIV-1 integrase. nih.gov Preliminary structure-activity relationship studies have indicated that the nature and position of substituents on the core structure are important for antiviral potency. nih.gov

Compound DerivativeAnti-HIV Potency (EC50 in µM)
IIA-12.15
IIA-20.92
IIA-31.89
IIA-42.98
IIA-526.85

Modulation of SOS1 Protein Activity

The Son of Sevenless 1 (SOS1) protein is a guanine (B1146940) nucleotide exchange factor that plays a critical role in the RAS signaling pathway, which is often dysregulated in cancer. A series of novel SOS1 inhibitors based on the pyrido[2,3-d]pyrimidin-7-one scaffold have been designed and synthesized. One of the lead compounds from this series, compound 8u, demonstrated activities comparable to the known SOS1 inhibitor BI-3406 in both biochemical and 3-D cell growth inhibition assays. This compound exhibited good cellular activity against various KRAS G12-mutated cancer cell lines. researchgate.net

ZAP-70 Kinase Modulation

Zeta-chain-associated protein kinase 70 kDa (ZAP-70) is a non-receptor tyrosine kinase that plays a crucial role in T-cell activation and has been identified as a therapeutic target for diseases such as peripheral T-cell lymphoma. nih.gov A general synthetic methodology has been developed for 4-substituted-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, leading to compounds with high biological activity against ZAP-70. nih.gov

The inhibitory activity of these compounds was assessed by measuring the residual kinase activity at a 10 µM concentration. Several analogues with N-aryl, O-aryl, S-aryl, aryl, and arylethynyl substituents at the C4 position showed significant inhibition of ZAP-70. nih.gov Molecular docking studies suggest that these active compounds can fit into the ATP-binding site of the ZAP-70 tyrosine kinase domain. nih.gov

Compound Analogue (C4-substituent)Residual ZAP-70 Kinase Activity (%)
N-Aryl (e.g., phenylamino)<10
O-Aryl (e.g., phenoxy)10-20
S-Aryl (e.g., phenylthio)10-20
Aryl (e.g., phenyl)20-30
Arylethynyl (e.g., phenylethynyl)<10

In Vitro Cellular Pathway Modulation and Antiproliferative Evaluations (non-clinical cell line studies)

The antiproliferative properties of pyrido[2,3-d]pyrimidine analogues have been extensively evaluated in various cancer cell lines, demonstrating their potential as anticancer agents. These compounds have been shown to induce apoptosis and cause cell cycle arrest.

A series of novel pyrido[2,3-d]pyrimidine derivatives exhibited remarkable cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. rsc.org For instance, compound 4 showed potent cytotoxicity against MCF-7 and HepG2 cells with IC50 values of 0.57 µM and 1.13 µM, respectively. This compound was also found to significantly activate apoptosis in MCF-7 cells and arrest the cell cycle in the G1 phase. rsc.org

In another study, new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed as potential inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR). Compound 8a from this series showed the highest inhibitory activities against EGFRWT and EGFRT790M with IC50 values of 0.099 and 0.123 µM, respectively. nih.gov Furthermore, it induced a significant apoptotic effect in PC-3 (prostate cancer) cells and a 5.3-fold increase in caspase-3 levels. nih.gov

The pyrido[2,3-d]pyrimidine derivative PD180970 has been identified as a potent inhibitor of the p210Bcr-Abl tyrosine kinase, which is characteristic of chronic myelogenous leukemia. PD180970 inhibited the in vitro autophosphorylation of p210Bcr-Abl with an IC50 of 5 nM and induced apoptosis in K562 leukemic cells. nih.gov

Compound/AnalogueCell LineAntiproliferative Activity (IC50 in µM)
Compound 4 (a pyrido[2,3-d]pyrimidine derivative)MCF-70.57
Compound 4 (a pyrido[2,3-d]pyrimidine derivative)HepG21.13
Compound 11 (a pyrido triazine derivative)MCF-71.31
Compound 11 (a pyrido triazine derivative)HepG20.99
Compound 8a (a 5H-pyrido[2′,3′:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione derivative)A-54916.2
Compound 8a (a 5H-pyrido[2′,3′:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione derivative)PC-37.98
Compound 8b (a 5H-pyrido[2′,3′:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione derivative)A-54916
Compound 8d (a 5H-pyrido[2′,3′:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione derivative)A-5497.23
Compound 9a (a 2-hydrazinopyrido[2,3-d]pyrimidin-4(3H)-one derivative)PC-39.26
PD180970K562Potent (induces apoptosis)

Applications in Advanced Organic Synthesis

Utilization as Building Blocks for Complex Heterocyclic Systems

The 4-aminopyrido[2,3-d]pyrimidin-2(1H)-one moiety and its parent scaffold are highly valued as intermediates for the synthesis of polycyclic and spiro-heterocyclic systems. researchgate.netresearchgate.net The inherent reactivity of the fused ring system allows for further annulation, leading to novel and complex molecular architectures. tandfonline.comias.ac.in

Researchers have demonstrated that the pyrido[2,3-d]pyrimidine (B1209978) core can be elaborated into more complex fused heterocycles through various synthetic operations. For instance, derivatives such as pyrido[2,3-d]pyrimidine-2,7-dithiol can be cyclized to form thienopyrido[2,3-d]pyrimidines. tandfonline.com These, in turn, can react with reagents like acetic anhydride (B1165640) or hydrazine (B178648) hydrate (B1144303) to yield even more elaborate systems, including pyrimido[4″,5″:4′,5′]thieno[3′,2′:5,6]pyrido[2,3-d]pyrimidines and pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines, respectively. tandfonline.com This strategy showcases a stepwise approach to building molecular complexity upon the foundational pyrido[2,3-d]pyrimidine structure.

Another powerful application is in multicomponent reactions for the construction of spiro-heterocycles. A green, metal-free synthesis has been reported for creating spiro-fused 3,4′-pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine derivatives. researchgate.net This process involves the reaction of isatins, 1H-pyrazol-5-amines, and 6-aminopyrimidine-2,4(1H,3H)-dione (a close analog of the title compound's precursor) in an aqueous medium, highlighting the scaffold's utility in efficient and environmentally friendly synthetic routes. researchgate.net The use of pyrimidine (B1678525) derivatives as foundational "block units" for [4+2] cycloaddition reactions further underscores their importance in constructing condensed heterocyclic systems. researchgate.net These reactions provide a direct pathway to pyridopyrimidines which can then be subjected to further chemical transformations. researchgate.netrsc.org

Starting Scaffold/DerivativeReagents/ConditionsResulting Complex Heterocyclic SystemReference
Pyrido[2,3-d]pyrimidine-2,7-dithiolHalogen-containing compounds, then ethanolic KOHThieno[2,3-d]pyridopyrimidine derivatives tandfonline.com
Thienopyrido[2,3-d]pyrimidine derivativeHydrazine hydratePyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine derivative tandfonline.com
6-Aminouracil (B15529), Isatin, 1H-Pyrazol-5-amineAqueous medium (Deamination cyclization)Spiro-fused 3,4′-Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines researchgate.net
2-Thioxo-pyrimidine derivativeMalononitrile (B47326) (or other active methylene (B1212753) compounds)Pyridopyrimidine derivatives via [4+2] cycloaddition researchgate.net

Role in Scaffold Hopping and Privileged Structure-Based Design

In medicinal chemistry, the concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets, making them valuable templates for drug discovery. nih.govmdpi.com The pyrido[2,3-d]pyrimidine ring system is recognized as such a privileged heterocyclic scaffold, partly due to its structural resemblance to endogenous purines like the bases found in DNA and RNA. nih.gov This characteristic has led to its extensive use in the design of inhibitors for various enzymes, particularly kinases. mdpi.comrsc.orgnih.gov

The privileged nature of this scaffold makes it a frequent endpoint in "scaffold hopping," a drug design strategy where the core of a known active molecule is replaced with a different, often isosteric, moiety to discover new compounds with improved properties. nih.gov For example, scaffold hopping from thienopyrimidine acids led to the identification of furano[2,3-d]pyrimidine amides as potent inhibitors of the enzyme Notum. nih.gov While this involves a closely related isomer, the principle demonstrates the interchangeability and value of these fused pyrimidine systems in exploring chemical space. The pyrido[2,3-d]pyrimidine core itself is a key feature in numerous kinase inhibitors, targeting enzymes like dihydrofolate reductase (DHFR) and various tyrosine kinases. mdpi.comnih.gov The development of Palbociclib, a CDK4/6 inhibitor for breast cancer, features a pyrido[2,3-d]pyrimidine core, underscoring its clinical significance. nih.govmdpi.com

The broader family of pyridopyrimidines and related N-heterocycles are frequently employed in the design of therapeutics, targeting a wide range of proteins. mdpi.comnih.gov Their utility stems from their rigid structure, which can orient substituents in precise vectors to interact with binding pockets, and their hydrogen bonding capabilities. mdpi.com

Privileged ScaffoldExample Drug/Inhibitor ClassBiological Target(s)Reference
Pyrido[2,3-d]pyrimidinePalbociclibCyclin-dependent kinases (CDK4/6) nih.govmdpi.com
Pyrido[2,3-d]pyrimidinePIM-1 Kinase InhibitorsPIM-1 Kinase rsc.org
Pyrido[2,3-d]pyrimidineDHFR InhibitorsDihydrofolate reductase (DHFR) nih.gov
Pyrazolo[3,4-d]pyrimidine (Related Scaffold)PP1, PP2Src Family Kinases (LCK, Fyn) nih.gov
Pyrrolo[2,3-d]pyrimidine (Related Scaffold)7-deazopurine nucleosidesDNA/RNA processing enzymes mdpi.com

Development of Fluorescent Heterocyclic Compounds

While the primary applications of pyrido[2,3-d]pyrimidines are in medicinal chemistry, related heterocyclic systems have shown promise as solid-state fluorescent materials. researchgate.net The development of fluorescent compounds is a significant area of research, with applications in bio-imaging, sensors, and materials science. mdpi.com

Specific research into the photophysical properties of this compound is not extensively documented in the reviewed literature. However, studies on analogous, more complex fused pyrimidine derivatives provide insight into the potential of this structural class. For example, a series of novel benzo researchgate.netias.ac.inthieno[3,2-d]pyrimidine 5,5-dioxides were synthesized and found to exhibit solid-state fluorescence. researchgate.net Notably, the derivative that displayed the strongest fluorescence emission was a compound featuring an amino group at the 2-position and a benzylamino group at the 4-position of the pyrimidine ring. researchgate.net This finding suggests that amino substitution on the pyrimidine portion of the fused system, a key feature of this compound, may be a critical determinant for inducing fluorescence. The photophysical properties of these compounds were further supported by ab initio quantum-chemical calculations. researchgate.net

Compound ClassKey Structural Features for FluorescenceObserved PropertyReference
Benzo researchgate.netias.ac.inthieno[3,2-d]pyrimidine 5,5-dioxidesAmino group at C2 and benzylamino group at C4 of the pyrimidine ringStrongest solid-state fluorescence in the series researchgate.net

Future Perspectives in Pyrido 2,3 D Pyrimidin 2 1h One Research

Emerging Synthetic Methodologies and Sustainable Chemistry

The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives is undergoing a significant shift towards more efficient and environmentally benign processes. Modern synthetic chemistry emphasizes the principles of green chemistry, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Key Developments:

Multicomponent Reactions (MCRs): These reactions are increasingly favored as they allow the construction of complex molecules like 4-substituted aminopyrido[2,3-d]pyrimidines in a single step from three or more reactants. This approach enhances efficiency and reduces the waste generated from multi-step syntheses.

Solvent-Free Conditions: A novel and efficient method for synthesizing aminopyrido[2,3-d]pyrimidine derivatives involves a one-pot reaction of 3-cyano-2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions, leading to good yields in a short time.

Green Catalysts and Solvents: Research has demonstrated the use of nanocrystalline MgO as a highly efficient catalyst for the synthesis of pyrido[2,3-d]pyrimidine derivatives in water, a green solvent. aip.org Similarly, nano ZnO has been employed as a green catalyst in one-pot, multicomponent reactions. researchgate.net

Energy-Efficient Techniques: Microwave and ultrasound irradiation are being adopted as alternatives to conventional heating. researchgate.net These techniques often lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles. For instance, an improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones was achieved using microwave irradiation, reducing the reaction time from 15 hours to just 30 minutes. rsc.orgrsc.org

These emerging methodologies represent a significant step forward in the sustainable production of pyrido[2,3-d]pyrimidin-2(1H)-one derivatives, aligning chemical synthesis with the growing need for environmentally responsible practices.

Advanced Structural and Spectroscopic Probes

Precise elucidation of the three-dimensional structure of 4-aminopyrido[2,3-d]pyrimidin-2(1H)-one analogues is critical for understanding their chemical properties and biological activity. Future research will increasingly rely on sophisticated analytical techniques to gain deeper insights into molecular conformation and intermolecular interactions.

Advanced Techniques:

TechniqueApplication in Pyrido[2,3-d]pyrimidine ResearchKey Insights
Single-Crystal X-ray Diffraction Provides the definitive solid-state structure of compounds.Determines bond lengths, bond angles, and the precise spatial arrangement of atoms, which is crucial for structure-activity relationship (SAR) studies. tandfonline.com
Two-Dimensional NMR (2D NMR) Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to unambiguously assign proton (¹H) and carbon (¹³C) signals, especially in complex derivatives. wikipedia.orgnih.govElucidates connectivity between atoms and helps in confirming the correct isomer and conformation of the synthesized molecules. wikipedia.org
Hirshfeld Surface Analysis A computational method used to visualize and quantify intermolecular interactions within a crystal structure.Offers a detailed understanding of how molecules pack in the solid state and identifies key non-covalent interactions that stabilize the crystal lattice. tandfonline.com
Density Functional Theory (DFT) A computational quantum mechanical modeling method used to predict molecular properties.Used to calculate optimized molecular structures, vibrational frequencies (FT-IR), and electronic properties, which can be correlated with experimental data to validate structural assignments. tandfonline.com

The integration of these advanced spectroscopic and computational methods will provide a more comprehensive picture of the structural features of this compound derivatives, facilitating the rational design of new and more potent analogues.

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize the drug discovery process, and their application to pyrido[2,3-d]pyrimidine research is a promising future direction. These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and optimization of new drug candidates. nih.govmdpi.combohrium.com

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies have been successfully applied to pyrido[2,3-d]pyrimidine derivatives to build predictive models. aip.orgaip.org These models correlate the chemical structures of compounds with their biological activities, identifying key structural features required for potency. For example, QSAR analysis of derivatives as dihydrofolate reductase inhibitors highlighted the importance of electronic properties for activity. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. It has been used extensively to understand the binding modes of pyrido[2,3-d]pyrimidine inhibitors with various kinases, such as Wee1 and PIM-1, guiding the design of more potent inhibitors. aip.orgrsc.org

Generative AI Models: In the future, generative adversarial networks (GANs) and other deep learning models could be employed for the de novo design of novel this compound structures. nih.gov These AI systems can learn the underlying chemical principles from existing active molecules and generate new, optimized structures with desired pharmacological profiles.

Predictive Modeling: Machine learning algorithms can be trained to predict various properties, including absorption, distribution, metabolism, and excretion (ADME), helping to identify promising candidates early in the discovery pipeline and reduce late-stage failures. tandfonline.com

By leveraging AI and ML, researchers can navigate the vast chemical space more efficiently, prioritize the synthesis of the most promising compounds, and ultimately shorten the timeline for developing new therapeutics based on the this compound scaffold.

Expanding the Scope of Target Engagement in Biochemical Systems

The versatility of the pyrido[2,3-d]pyrimidine scaffold allows it to interact with a diverse range of biological targets, making it a valuable platform for developing therapies for various diseases, particularly cancer. nih.gov Future research will focus on exploring new targets and understanding the polypharmacology of these compounds to develop more effective and selective agents.

Diverse Biological Targets:

The pyrido[2,3-d]pyrimidine core has been identified as a key pharmacophore for inhibiting numerous enzymes, especially protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Target ClassSpecific ExamplesTherapeutic Area
Tyrosine Kinases EGFR, VEGFR-2, HER-2, Bcr-AblOncology nih.govmdpi.com
Serine/Threonine Kinases PIM-1, mTOR, Wee1, JAK3Oncology, Inflammatory Diseases aip.orgrsc.orgtandfonline.com
Metabolic Enzymes Dihydrofolate Reductase (DHFR)Infectious Diseases, Oncology nih.gov
Other Kinases Phosphatidylinositol-3 kinase (PI3K)Oncology researchgate.net

Future work will likely involve screening this compound libraries against broader panels of kinases and other enzyme families to uncover novel activities. Furthermore, designing dual- or multi-target inhibitors is an emerging strategy to tackle complex diseases and overcome drug resistance. For example, derivatives have been developed that show dual inhibition of VEGFR-2 and HER-2. mdpi.com This expansion of target engagement, guided by advanced screening and computational methods, will continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

Q & A

Q. What are the most efficient synthetic routes for 4-aminopyrido[2,3-d]pyrimidin-2(1H)-one derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is commonly synthesized via cyclocondensation or one-pot multicomponent reactions. For example:
  • Cyclocondensation : Reacting 2-aminonicotinic acid derivatives with urea or formamide under microwave irradiation (150°C) yields the pyrido[2,3-d]pyrimidinone core .
  • One-pot synthesis : Using ethyl cyanoacetate as a starting material, sequential reactions with malonamamidine hydrochloride and aryl aldehydes produce substituted derivatives .
  • Optimization : Key parameters include solvent choice (DMF or ethanol), temperature control (reflux at 180°C for thiourea-based reactions), and catalyst selection (triethylamine for cyclization) .

Q. How can structural characterization of this compound derivatives be systematically performed?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • 1H NMR : Identify NH2_2 protons (δ ~11.8–12.0 ppm) and aromatic protons (δ ~7.1–8.3 ppm) .
  • IR spectroscopy : Confirm NH2_2 (3410 cm1^{-1}), C=O (1730 cm1^{-1}), and C=N (1643 cm1^{-1}) groups .
  • Elemental analysis : Validate purity by comparing calculated vs. observed C, H, N percentages (e.g., C: 75.73% calculated vs. 75.64% observed) .

Q. What biological activities have been reported for this compound derivatives?

  • Methodological Answer :
  • Antimicrobial activity : Derivatives with naphthalenyl or indole substituents show MIC values <10 µg/mL against S. aureus and E. coli. Activity is assessed via agar dilution assays .
  • KRAS G12C inhibition : Substituted analogs (e.g., Sotorasib) bind covalently to KRAS mutants, validated via X-ray crystallography and in vitro kinase assays .

Advanced Research Questions

Q. How can contradictory data in synthetic yields or biological activity be resolved?

  • Methodological Answer : Discrepancies often arise from:
  • Reagent purity : Impure urea or thiourea reduces cyclization efficiency. Recrystallize reagents before use .
  • Solvent effects : Polar aprotic solvents (DMF) improve solubility of hydrophobic intermediates .
  • Biological assays : Standardize protocols (e.g., broth microdilution for antimicrobial testing) to minimize variability .

Q. What computational strategies are effective for predicting the bioactivity of this compound analogs?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate binding to KRAS G12C (PDB ID: 6OIM). Focus on acryloyl-piperazine substituents for covalent interactions .
  • QSAR models : Train models using descriptors like logP, topological polar surface area, and H-bond donor counts. Validate with IC50_{50} data from kinase inhibition assays .

Q. How do solid-state forms (e.g., hydrates, solvates) impact the physicochemical stability and bioactivity of these compounds?

  • Methodological Answer :
  • Polymorph screening : Use slurry experiments in solvents like ethanol/water to isolate hydrate forms. Characterize via PXRD and DSC .
  • Stability testing : Store forms at 40°C/75% RH for 4 weeks. Hydrates often show improved thermal stability but reduced solubility .
  • Bioactivity correlation : Compare dissolution rates (USP Apparatus II) and cellular uptake (Caco-2 assays) of anhydrous vs. hydrate forms .

Q. What strategies enhance regioselectivity in the synthesis of polysubstituted derivatives?

  • Methodological Answer :
  • Directing groups : Introduce electron-withdrawing groups (e.g., fluorine) at C7 to direct electrophilic substitution to C5 .
  • Metal catalysis : Use Pd(OAc)2_2 for Suzuki-Miyaura coupling of aryl boronic acids to the pyridopyrimidine core .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.